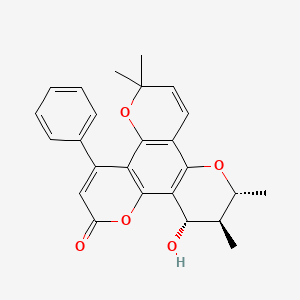
Inophyllum B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inophyllum B is a potent HIV Reverse Transcriptase inhibitor with an IC50 value of 38 nM . It inhibits HIV-1 (IC50 =1.4 μM) in vitro cell culture . It can be isolated from the acetone extract of the giant African snail, Achatina fulica .
Synthesis Analysis
This compound is isolated from the Calophyllum inophyllum plant, specifically from the giant African snail, Achatina fulica . The production of these anti-HIV inophyllums was also tested in cell suspension cultures .Applications De Recherche Scientifique
Antimicrobial and Cytotoxic Agents
Inophyllum B, derived from Calophyllum inophyllum, has shown potential in antimicrobial and cytotoxic applications. A study identified various compounds from this plant, including inophyllums C and E, demonstrating their efficacy against a range of microorganisms and cytotoxicity against the KB cell line (Yimdjo et al., 2004).
Anti-Inflammatory Effects
Research has also highlighted the anti-inflammatory effects of Calophyllum inophyllum, particularly in treating ocular burns and potentially reducing inflammation. An acetone extract from the leaves significantly suppressed nitric oxide production and the expression of inflammatory markers in lipopolysaccharide-induced RAW 264.7 cells (Tsai et al., 2012).
Cytotoxic and Antibacterial Evaluation
This compound and related compounds from Calophyllum symingtonianum have been assessed for their cytotoxic and antibacterial properties, showing notable activity against certain cancer cell lines and bacterial strains (Aminudin et al., 2016).
Antiaging Activity
A study on Calophyllum inophyllum fruit extract revealed its potential in antiaging applications. The extract showed significant effects in a yeast model, enhancing lifespan and antioxidative stress responses (Kavilasha & Sasidharan, 2021).
Anti-HIV Effects
Calophyllum inophyllum leaf extract has been evaluated for its anti-HIV effects. This compound showed the highest antiretroviral activity, suggesting its potential as a pharmacological agent against HIV (Kumar & Garg, 2020).
Screening for Anti-HIV-1 Compounds
A screening study of Calophyllum inophyllum leaf extracts identified various inophyllums, including this compound, for their activity against HIV-1, highlighting the species' chemodiversity and potential in anti-HIV drug development (Laure et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
41135-06-2 |
|---|---|
Formule moléculaire |
C25H24O5 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C25H24O5/c1-13-14(2)28-22-16-10-11-25(3,4)30-23(16)19-17(15-8-6-5-7-9-15)12-18(26)29-24(19)20(22)21(13)27/h5-14,21,27H,1-4H3/t13-,14-,21+/m1/s1 |
Clé InChI |
BXENDTPSKAICGV-LKBUQDJMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
SMILES canonique |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C |
Autres numéros CAS |
41135-06-2 |
Synonymes |
inophyllum B inophyllum P |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





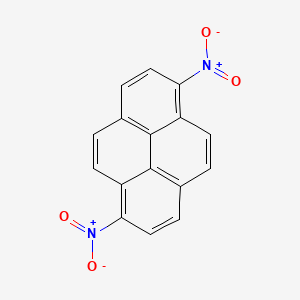

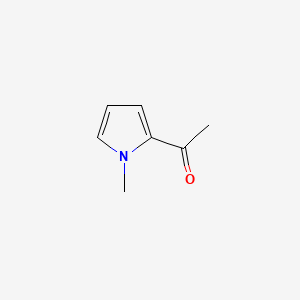
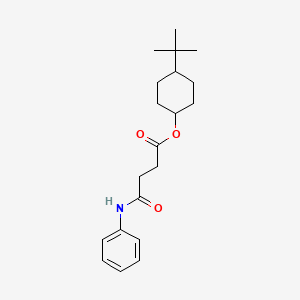
![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)
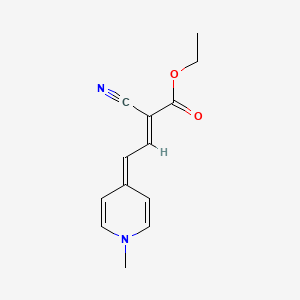
![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)


